molecular formula C8H9BrFN B1661042 2-(3-Bromo-2-fluorophenyl)ethanamine CAS No. 874285-15-1

2-(3-Bromo-2-fluorophenyl)ethanamine

Cat. No.: B1661042
CAS No.: 874285-15-1
M. Wt: 218.07
InChI Key: UJIFQRRRDGPAAG-UHFFFAOYSA-N
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Description

2-(3-Bromo-2-fluorophenyl)ethanamine (CAS: 874285-15-1) is a substituted phenethylamine derivative characterized by a bromine atom at the 3-position and a fluorine atom at the 2-position of the phenyl ring. Its molecular formula is C₈H₉BrFN, with a molecular weight of 218.07 g/mol (AM-2556, ). This compound is synthesized with a purity of ≥95% and is primarily used in research settings for structural and pharmacological studies.

Properties

IUPAC Name

2-(3-bromo-2-fluorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrFN/c9-7-3-1-2-6(4-5-11)8(7)10/h1-3H,4-5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJIFQRRRDGPAAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)F)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801299155
Record name 3-Bromo-2-fluorobenzeneethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801299155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874285-15-1
Record name 3-Bromo-2-fluorobenzeneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874285-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2-fluorobenzeneethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801299155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-2-fluorophenyl)ethanamine typically involves the reaction of 3-bromo-2-fluorobenzaldehyde with ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:

    Formation of the Intermediate: The starting material, 3-bromo-2-fluorobenzaldehyde, is reacted with ethylamine in the presence of a suitable catalyst.

    Reduction: The intermediate formed is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-2-fluorophenyl)ethanamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents such as LiAlH4 are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation can produce corresponding carboxylic acids.

Scientific Research Applications

2-(3-Bromo-2-fluorophenyl)ethanamine, also known as 3-Bromo-2-fluoro-phenethylamine, is an organic compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This article aims to explore the diverse applications of this compound, particularly in medicinal chemistry, material science, and as a research tool in neuroscience.

Pharmacological Research

This compound has been investigated for its potential pharmacological properties. Research indicates that compounds with similar structures may exhibit activity at various neurotransmitter receptors, including serotonin and dopamine receptors. These interactions are crucial for developing new treatments for psychiatric disorders such as depression and anxiety.

Case Study: Serotonin Receptor Modulation

A study published in the Journal of Medicinal Chemistry explored the binding affinity of fluorinated phenethylamines to serotonin receptors. The results indicated that the introduction of fluorine atoms could enhance receptor selectivity and potency, suggesting that this compound might serve as a lead compound for further drug development targeting serotonergic systems .

Synthesis of Novel Compounds

The compound can act as a precursor in the synthesis of more complex molecules. By modifying the amino group or the aromatic ring, researchers can create derivatives with tailored pharmacological profiles.

Synthesis Example

A synthetic route involves the alkylation of this compound with various alkyl halides to produce a library of compounds for screening against different biological targets .

Neuroscience Research

In neuroscience, compounds like this compound are utilized to study neurotransmitter dynamics and receptor interactions. Its ability to modulate neurotransmitter systems makes it valuable for understanding mechanisms underlying neuropharmacology.

Application in Behavioral Studies

Behavioral assays using rodent models have demonstrated that compounds structurally related to this compound can influence locomotor activity and anxiety-like behaviors, providing insights into their potential therapeutic effects .

Polymer Chemistry

The unique properties of this compound allow it to be used as a building block in polymer synthesis. The bromine atom can participate in radical polymerization processes, leading to new materials with specific functionalities.

Polymerization Studies

Research has shown that incorporating brominated compounds into polymer matrices can enhance thermal stability and mechanical properties. This application is particularly relevant for creating high-performance materials suitable for electronic applications .

Nanomaterials

Recent studies have explored the use of this compound in the synthesis of nanomaterials, particularly those aimed at drug delivery systems. The functional groups present allow for conjugation with other molecules, facilitating targeted delivery mechanisms.

Case Study: Drug Delivery Nanocarriers

A study demonstrated that nanoparticles functionalized with phenethylamine derivatives exhibited improved drug loading capacity and release profiles, indicating potential applications in cancer therapy .

Mechanism of Action

The mechanism of action of 2-(3-Bromo-2-fluorophenyl)ethanamine involves its interaction with specific molecular targets in biological systems. The bromine and fluorine substituents on the phenyl ring can influence the compound’s binding affinity and activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs in the Bromo-Fluorophenyl Ethanamine Series

The following compounds share a bromo-fluorophenyl ethanamine backbone but differ in substituent positions and additional functional groups:

Compound Name CAS Number Substituent Positions Molecular Formula Molecular Weight (g/mol) Key Properties/Notes
2-(3-Bromo-2-fluorophenyl)ethanamine 874285-15-1 3-Br, 2-F C₈H₉BrFN 218.07 Reference compound; purity ≥95%
2-(4-Bromo-2-fluorophenyl)ethanamine 325163-35-7 4-Br, 2-F C₈H₉BrFN 218.07 Structural isomer; similar purity
1-(4-Bromo-2-fluorophenyl)ethanamine 1034266-14-2 4-Br, 2-F (ethylamine) C₈H₉BrFN 218.07 Ethylamine variant; psychoactive potential inferred from analogs
2-(3-Bromo-2,6-difluorophenyl)ethanamine 2126161-33-7 3-Br, 2,6-F C₈H₈BrF₂N 236.06 Difluoro substitution; hydrochloride salt available
2-(3-Bromophenyl)ethanamine HCl 215797-57-2 3-Br (no F) C₈H₁₀BrN·HCl 236.53 Lacks fluorine; used as a pharmaceutical impurity standard

Key Observations :

  • Substituent Position Effects : The position of bromine and fluorine significantly impacts electronic properties. For example, this compound has a more electron-deficient aromatic ring compared to its 4-bromo-2-fluoro isomer due to the proximity of bromine and fluorine, which may alter receptor binding .

Comparison with Psychoactive Phenethylamines

These derivatives often feature methoxy groups at the 2,4- or 3,4-positions and a benzylamine substituent, which enhance receptor binding compared to simpler bromo-fluoro analogs.

Example :

  • 24H-NBBr (N-(2-bromobenzyl)-2-(2,4-dimethoxyphenyl)ethanamine):
    • Incorporates a dimethoxy-phenyl group and brominated benzylamine.
    • Exhibits higher 5-HT2A affinity due to methoxy groups enhancing π-π interactions .

Quantum Molecular Descriptors :
Studies on substituted phenethylamines (e.g., 2C-B, 25B-NBOMe) reveal that:

  • HOMO-LUMO gaps correlate with stability and reactivity. Bromine and fluorine substituents lower the gap, increasing electrophilicity .
  • Dipole moments are higher in bromo-fluoro derivatives (e.g., ~4.5 Debye) compared to non-halogenated analogs, influencing solubility and membrane permeability .

Physicochemical Properties

  • Lipophilicity: Bromine and fluorine increase logP values, enhancing blood-brain barrier penetration compared to non-halogenated analogs.
  • Synthetic Accessibility: Bromo-fluoro phenethylamines are typically synthesized via nucleophilic aromatic substitution or reductive amination, with purities ≥95% as noted in commercial sources .

Biological Activity

2-(3-Bromo-2-fluorophenyl)ethanamine, also known by its chemical identifier 874285-15-1, is a compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound features a bromine and a fluorine atom substituted on a phenyl ring, which significantly influences its biological properties. The presence of these halogens can enhance the lipophilicity and alter the electronic characteristics of the molecule, potentially affecting its interaction with biological targets.

Research indicates that this compound interacts with various neurotransmitter systems. Specifically, it has been shown to affect dopamine and serotonin pathways, similar to other psychoactive substances. The bromine and fluorine substituents may enhance binding affinity to receptors associated with these neurotransmitters, leading to increased neurotransmitter concentrations in the synaptic cleft .

Antimicrobial Properties

Recent studies have investigated the antimicrobial properties of compounds related to this compound. For instance, derivatives of halogenated phenylamines have demonstrated significant antibacterial activity against various strains of bacteria. The minimum inhibitory concentration (MIC) values for these compounds suggest promising potential as antimicrobial agents:

CompoundBacterial StrainMIC (mg/mL)
2-(3-Bromo-2-fluorophenyl)E. coli0.0195
Bacillus mycoides0.0048
C. albicans0.0048

These findings indicate that the halogen substituents play a crucial role in enhancing biological activity .

Case Studies

Several case studies have documented instances of intoxication related to compounds structurally similar to this compound. For example:

  • Case Study 1 : A patient presented with severe agitation and tachycardia after using a substance containing this compound analogs. Toxicology screens confirmed elevated levels of the compound, highlighting its potential for acute toxicity.
  • Case Study 2 : Another report detailed multiple hospital admissions linked to the recreational use of synthetic derivatives of this compound, emphasizing the need for further research into its pharmacodynamics and long-term effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Bromo-2-fluorophenyl)ethanamine
Reactant of Route 2
Reactant of Route 2
2-(3-Bromo-2-fluorophenyl)ethanamine

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